Cox-2/15-lox-IN-1

Description

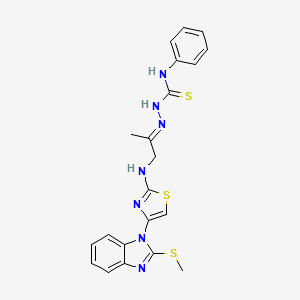

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21N7S3 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

1-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylideneamino]-3-phenylthiourea |

InChI |

InChI=1S/C21H21N7S3/c1-14(26-27-19(29)23-15-8-4-3-5-9-15)12-22-20-25-18(13-31-20)28-17-11-7-6-10-16(17)24-21(28)30-2/h3-11,13H,12H2,1-2H3,(H,22,25)(H2,23,27,29)/b26-14+ |

InChI Key |

ZZPGKCHSCRXXCO-VULFUBBASA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NC1=CC=CC=C1)/CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC |

Canonical SMILES |

CC(=NNC(=S)NC1=CC=CC=C1)CNC2=NC(=CS2)N3C4=CC=CC=C4N=C3SC |

Origin of Product |

United States |

Enzymatic Targets: Molecular and Cellular Biology of Cox 2 and 15 Lox Isoforms

Cyclooxygenase-2 (COX-2) in Inflammatory and Pathological Pathways

Cyclooxygenase-2, also known as prostaglandin-endoperoxide synthase 2 (PTGS2), is an enzyme that plays a significant role in inflammatory responses. wikipedia.org While structurally similar to its isoform COX-1, COX-2 is typically induced by inflammatory stimuli, mitogens, and cytokines, and is often upregulated at sites of inflammation and in various pathological conditions, including cancer. wikipedia.orgnih.gov

Role in Arachidonic Acid Metabolism

The primary function of COX-2 is to catalyze the conversion of arachidonic acid (AA), a polyunsaturated fatty acid released from the cell membrane, into prostaglandin (B15479496) H2 (PGH2). wikipedia.orgbio-rad.comacs.org This process involves two key steps. First, COX-2 abstracts a hydrogen atom from arachidonic acid and adds two molecules of oxygen, resulting in the formation of prostaglandin G2 (PGG2). wikipedia.orgnih.gov Subsequently, the peroxidase activity of the enzyme reduces PGG2 to PGH2. wikipedia.orgnih.gov This enzymatic conversion is a critical rate-limiting step in the biosynthesis of a class of lipid mediators known as prostanoids. nih.govresearchgate.net

Influence on Prostaglandin Biosynthesis

PGH2 serves as a common precursor for the synthesis of various biologically active prostaglandins (B1171923), including prostaglandin E2 (PGE2), prostacyclin (PGI2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α), as well as thromboxane (B8750289) A2 (TXA2). wikipedia.orgbio-rad.comnih.gov The specific type of prostanoid produced depends on the tissue-specific isomerases present. wikipedia.org For instance, PGE2, a potent mediator of inflammation and pain, is synthesized from PGH2 by prostaglandin E synthases. bio-rad.comresearchgate.net The upregulation of COX-2 during inflammation leads to an increased production of these prostaglandins, which in turn contribute to the classic signs of inflammation, such as redness, swelling, and pain. frontiersin.org

Involvement in Cellular Regulation Beyond Eicosanoids

Beyond its central role in eicosanoid production, COX-2 is implicated in various other cellular processes. researchgate.net Elevated COX-2 expression has been linked to cancer progression through mechanisms that may be independent of prostaglandin synthesis. scirp.org These include the modulation of cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors). acs.orgscirp.org For example, COX-2 can influence the expression of oncogenes and tumor suppressors. scirp.org Furthermore, there is evidence of crosstalk between the COX-2 and other signaling pathways, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell growth and survival. nih.govscirp.org

15-Lipoxygenase (15-LOX) Subtypes (15-LOX-1 and 15-LOX-2)

Lipoxygenases are a family of enzymes that, like cyclooxygenases, metabolize polyunsaturated fatty acids. researchgate.netbiorxiv.org The 15-lipoxygenase (15-LOX) branch of this family consists of two main isoforms in humans, 15-LOX-1 (also known as ALOX15) and 15-LOX-2 (ALOX15B), which exhibit distinct characteristics and functions. nih.govfrontiersin.org

Differential Substrate Specificity and Metabolite Production

While both 15-LOX-1 and 15-LOX-2 can use arachidonic acid as a substrate, they show different preferences and produce distinct metabolites. nih.gov 15-LOX-1 preferentially metabolizes linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), which is then reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE). wikipedia.org When acting on arachidonic acid, 15-LOX-1 primarily produces 15-hydroperoxyeicosatetraenoic acid (15-HpETE), with a smaller amount of 12-hydroperoxyeicosatetraenoic acid (12-HpETE). nih.govaacrjournals.org In contrast, 15-LOX-2 is highly specific for arachidonic acid, converting it exclusively to 15-HpETE. nih.gov These hydroperoxy fatty acids are subsequently reduced to their corresponding hydroxy derivatives, such as 15-hydroxyeicosatetraenoic acid (15-HETE). jpccr.eu

Table 1: Comparison of 15-LOX Isoform Substrate Specificity and Primary Metabolites

| Feature | 15-LOX-1 (ALOX15) | 15-LOX-2 (ALOX15B) |

| Preferred Substrate | Linoleic Acid | Arachidonic Acid |

| Primary Metabolite from Linoleic Acid | 13(S)-HODE | Not a primary substrate |

| Metabolites from Arachidonic Acid | 15-HETE (major), 12-HETE (minor) | 15-HETE (exclusively) |

Functional Roles in Physiological Processes

The distinct metabolite profiles of the 15-LOX isoforms contribute to their diverse and sometimes opposing roles in physiological and pathological processes. aacrjournals.orgjpccr.eu

15-LOX-1: This isoform has been implicated in both pro- and anti-inflammatory responses. aacrjournals.org Its metabolites, such as lipoxins, are involved in the resolution of inflammation. wikipedia.org However, 15-LOX-1 is also associated with conditions like atherosclerosis and certain cancers. aacrjournals.orgbohrium.com It can influence cell differentiation and apoptosis. aacrjournals.org

15-LOX-2: The functions of 15-LOX-2 are still being fully elucidated, but it is known to be expressed in epithelial tissues and macrophages. biorxiv.orgresearchgate.net Evidence suggests it plays a role in atherosclerosis, as its expression is elevated in atherosclerotic plaques. jpccr.euacs.org In contrast to many other lipoxygenases, 15-LOX-2 has been suggested to have antiproliferative and tumor-suppressing functions in some epithelial cancers. bohrium.comresearchgate.net It is also involved in the production of anti-inflammatory mediators derived from docosahexaenoic acid (DHA). jpccr.eu

Contributions to Cellular Processes

The enzymes COX-2 and 15-LOX are pivotal regulators of cellular functions, including apoptosis (programmed cell death) and cellular differentiation. Their metabolites can exert both pro- and anti-tumorigenic effects, depending on the cellular context and the specific isoform involved. dntb.gov.uaresearchgate.net

Apoptosis:

The role of 15-LOX-1 in apoptosis is particularly complex and appears to be cell-type specific. In some cancers, such as colon cancer, 15-LOX-1 is associated with the promotion of apoptosis. imrpress.comnih.gov Studies have shown that ectopic expression of 15-LOX-1 in colon cancer cell lines can inhibit proliferation and induce apoptosis. nih.gov This pro-apoptotic effect may be mediated by its metabolite, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). imrpress.com Furthermore, the expression of 15-LOX-1 has been found to be crucial for apoptosis induced by nonsteroidal anti-inflammatory drugs (NSAIDs) in several cancer cell lines. nih.gov In contrast, in prostate cancer, 15-LOX-1 has been linked to tumor-promoting activities. imrpress.com

The metabolite of 15-LOX-2, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), has been shown to inhibit prostate cancer cell growth and induce apoptosis at higher concentrations. imrpress.com This effect is thought to be mediated through the activation of peroxisome proliferator-activated receptor γ (PPARγ). imrpress.com

Differentiation:

In human colon cancer cell lines, 15-LOX-1 expression has been observed to increase during sodium butyrate-induced terminal cell differentiation. nih.govaacrjournals.org This suggests a role for 15-LOX-1 in promoting the maturation of colorectal epithelial cells. aacrjournals.org Down-regulation of 15-LOX-1 expression has been correlated with a loss of terminal cell differentiation in these cells. nih.gov

| Cellular Process | Enzyme | Effect | Supporting Findings |

| Apoptosis | 15-LOX-1 | Pro-apoptotic in colon cancer | Ectopic expression inhibits proliferation and induces apoptosis in Caco-2 cells. nih.gov |

| Anti-apoptotic in prostate cancer | Associated with tumor-promoting activities. imrpress.com | ||

| 15-LOX-2 | Pro-apoptotic in prostate cancer | Its product, 15(S)-HETE, inhibits cell growth and induces apoptosis. imrpress.com | |

| Differentiation | 15-LOX-1 | Promotes terminal differentiation in colon cancer cells | Expression increases during sodium butyrate-induced differentiation. nih.govaacrjournals.org |

Mechanistic Interplay and Cross-Talk Between COX-2 and 15-LOX Pathways

The metabolic pathways of COX-2 and 15-LOX are not isolated; they exhibit significant interplay and reciprocal modulation. dntb.gov.uaresearchgate.net This cross-talk is a critical consideration in the development and application of dual inhibitors like Cox-2/15-lox-IN-1.

Shunting of Arachidonic Acid Metabolism

Arachidonic acid (AA) is the common substrate for both COX and LOX enzymes. caymanchem.com Inhibition of one pathway can lead to the "shunting" of AA towards the other, potentially altering the balance of pro-inflammatory and anti-inflammatory lipid mediators. caymanchem.commdpi.com For instance, selective inhibition of COX-2 can result in an increased production of 15-HETE, a product of 15-LOX enzymes, due to the increased availability of AA for the LOX pathway. frontiersin.org This shunting effect highlights the potential advantage of dual inhibitors, which can simultaneously block both pathways and prevent the undesirable overproduction of metabolites from the non-inhibited pathway. mdpi.com

Reciprocal Modulation of Enzyme Activity and Expression

The interaction between the COX-2 and 15-LOX pathways extends beyond substrate competition to include the reciprocal modulation of their expression and activity. dntb.gov.uaresearchgate.net For example, in some cellular contexts, the inhibition of COX-2 with drugs like indomethacin (B1671933) has been shown to enhance the expression of 15-LOX-1. aacrjournals.org This suggests a regulatory feedback loop between the two enzymes.

Furthermore, glucocorticoids, a class of potent anti-inflammatory drugs, have been found to cause a reciprocal modulation of 15-LOX isoform expression. nih.govresearchgate.netresearchgate.net Dexamethasone (B1670325), a synthetic glucocorticoid, robustly upregulates the expression of 15-LOX-2 while blocking the expression of 15-LOX-1 in certain immune cells. researchgate.netpnas.org This differential regulation leads to a shift in the profile of lipid mediators produced, which can impact the resolution of inflammation. nih.govpnas.org These findings underscore the complex regulatory network governing the expression of these enzymes and the potential for therapeutic agents to influence this balance. researchgate.net

| Interaction | Description | Consequence |

| Substrate Shunting | Inhibition of one pathway (e.g., COX-2) increases the availability of arachidonic acid for the other (e.g., 15-LOX). mdpi.comfrontiersin.org | Increased production of metabolites from the non-inhibited pathway, potentially altering the inflammatory response. frontiersin.org |

| Reciprocal Expression | Inhibition of COX-2 can lead to increased expression of 15-LOX-1. aacrjournals.org | Suggests a feedback mechanism where the activity of one enzyme influences the expression of the other. |

| Hormonal Regulation | Glucocorticoids like dexamethasone can upregulate 15-LOX-2 while downregulating 15-LOX-1. researchgate.netpnas.org | Alters the balance of pro- and anti-inflammatory lipid mediators, affecting inflammation resolution. nih.gov |

Chemical Synthesis and Structure Activity Relationship Sar of Cox 2/15 Lox in 1 and Analogues

Synthetic Methodologies for Core Scaffold Construction

The synthesis of the central pyrrolo[3,4-c]pyrrole (B14788784) backbone is a critical step in generating Cox-2/15-lox-IN-1 and its analogues. Efficient construction of this heterocyclic system allows for subsequent modifications to optimize biological activity.

A primary method for constructing the pyrrolo[3,4-c]pyrrole skeleton is through multicomponent 1,3-dipolar cycloaddition reactions. This approach is highly valued for its efficiency and ability to generate complex molecular architectures in a single step. The reaction typically involves the sequential addition of a primary amine, two equivalents of a maleimide (B117702), and an aldehyde under mild conditions. The order of addition of these reactants is crucial for achieving high yields of the desired spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} framework.

Alternative synthetic routes may involve the chemical or thermal treatment of specific pyrrolo[3,4-c]pyrrole precursors to yield different crystal modifications. For instance, treating certain pyrrolo[3,4-c]pyrroles with an organic or inorganic acid at elevated temperatures (50° to 150° C) or thermal treatment alone (180°-350° C) can produce new crystalline forms.

The multicomponent reaction begins with a key Michael-type addition of the amine onto the maleimide. This intermediate then reacts with an aldehyde to form an iminium salt. A subsequent reaction with a second molecule of maleimide through a 1,3-dipolar cycloaddition yields the final complex spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} scaffold. The reaction is often carried out in a solvent such as toluene (B28343) at temperatures ranging from ambient to 120 °C.

Derivatization of the core structure is essential for exploring the structure-activity relationship (SAR). Modifications can be introduced by varying the initial building blocks: the primary amine, the maleimides, and the aldehyde. This allows for the introduction of different substituents onto the pyrrolo[3,4-c]pyrrole backbone, which in turn influences the compound's interaction with the COX-2 and 15-LOX active sites. For example, N-substituted pyrrolopyrroles can be obtained by reacting a N-substituted pyrrolo-3,4-c-pyrrole with a compound carrying the desired N-substituents as leaving groups in an organic solvent.

Exploration of Analogues and Structural Modifications

To improve the potency and selectivity of dual COX-2/15-LOX inhibitors, researchers have explored various structural analogues by replacing or hybridizing the core scaffold with other heterocyclic systems known for their anti-inflammatory properties.

Chromone (B188151) scaffolds are recognized for their role in inhibiting enzymes of the arachidonic acid pathway. unibo.it A series of chromone-based derivatives incorporating a (carbamate)hydrazone moiety has been designed and synthesized as multi-target inhibitors. unibo.itnih.gov

Structure-activity relationship studies revealed that benzylcarbazate derivatives demonstrated potent COX-2 inhibitory activities in the two-digit nanomolar range with good selectivity. nih.gov These compounds also exhibited significant 15-LOX inhibition. The anti-inflammatory activity is linked to the chromone core, which can interact with key residues in the active sites of both COX-2 and 15-LOX. unibo.itnih.gov

Table 1: COX-2 and 15-LOX Inhibitory Activity of Selected Chromone Derivatives

| Compound | COX-2 IC₅₀ (nM) | Selectivity Index (SI) | 15-LOX Inhibition |

| Benzylcarbazate 2a | Nanomolar range | Favorable | Appreciable |

| Benzylcarbazate 2b | Nanomolar range | Favorable | Appreciable |

| Benzylcarbazate 2c | Nanomolar range | Favorable | Appreciable |

| Data sourced from studies on chromone-based benzylcarbazates as multi-target inhibitors. nih.gov |

Thiazole (B1198619) and thiazolidinone moieties are prevalent in molecules with a wide array of pharmacological activities, including anti-inflammatory effects. nih.gov Hybrid molecules combining these scaffolds have been synthesized to create dual COX/LOX inhibitors. nih.govresearchgate.net

SAR studies on 1,3,4-thiadiazole-thiazolidinone hybrids show that the nature of substituents greatly affects the inhibitory potential. researchgate.net It has been observed that binding to 15-LOX is more favorable with smaller substituents at the 5-position of the thiazolidinone ring, whereas COX-2 binding is enhanced by bulkier substituents. researchgate.net For instance, diphenylthiazole–thiazolidinone hybrids demonstrated that replacing a five-membered thiophene (B33073) ring with a pyridine (B92270) or phenyl ring significantly increased COX-1 inhibitory activity. nih.gov Conversely, introducing a bulky naphthyl group at position 5 of the thiazolidinone ring resulted in strong COX-2 inhibition. nih.gov

Some benzimidazole-thiazole hybrids have shown potent dual inhibition. Hybrid 15b was identified as a highly potent dual COX-2 and 15-LOX inhibitor, with activity comparable to Celecoxib for COX-2 and double the inhibitory activity of Quercetin against 15-LOX. nih.gov

Table 2: Inhibitory Activity of Selected Thiazole/Thiazolidinone Hybrids

| Compound ID | Scaffold Type | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Selectivity Index (SI) |

| 15b | Benzimidazole-Thiazole | 0.045 | 1.67 | 294 |

| Compound 7h | Diphenylamino-Thiazole | 0.07 | - | 115.14 |

| Compound 4f | Imidazolidinone | - | 3.99 | 131.59 |

| Compound 4k | Imidazolidinone | - | - | > Celecoxib |

| Data compiled from various studies on thiazole and thiazolidinone-based inhibitors. nih.govresearchgate.netnih.gov |

The quinoline (B57606) scaffold is another important structural motif in the development of selective COX-2 inhibitors. researchgate.net Hybridization of the quinoline core with other pharmacophores like 1,2,4-triazine (B1199460) or pyrazole (B372694) has led to the creation of potent dual COX-2/15-LOX inhibitors. nih.govnih.gov

In a series of 1,2,4-triazine-quinoline hybrids, compound 8e emerged as the most potent and selective dual COX-2/15-LOX inhibitor, with a COX-2 IC₅₀ of 0.047 µM and a 15-LOX IC₅₀ of 1.81 µM. nih.gov Another study on quinoline/pyrazole/thiazole hybrids identified compounds 5d , 5h , and 5l as having greater potency and selectivity against COX-2 than the reference drug Celecoxib. nih.gov SAR data for quinoline derivatives indicates that the presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring is important for COX-2 inhibitory activity. researchgate.net

Table 3: COX-2 and 15-LOX Inhibitory Activity of Selected Quinoline Hybrids

| Compound ID | Hybrid Type | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | Selectivity Index (SI) |

| 8e | 1,2,4-Triazine-Quinoline | 0.047 | 1.81 | 265.9 |

| 5d | Pyrazole/Thiazole-Quinoline | 0.239 | - | 8.95 |

| 5h | Pyrazole/Thiazole-Quinoline | 0.234 | - | 20.35 |

| 5l | Pyrazole/Thiazole-Quinoline | 0.201 | - | 14.42 |

| Data from studies on novel quinoline-based hybrid inhibitors. nih.govnih.gov |

Molecular Mechanisms of Action for Cox 2/15 Lox in 1

Enzyme Binding Interactions and Active Site Analysis

The efficacy of enzyme inhibitors like Cox-2/15-lox-IN-1 is fundamentally determined by their precise interactions within the active site of their target enzymes. Molecular docking studies on related dual COX-2/15-LOX inhibitors have provided valuable insights into the binding modes that underpin their inhibitory action. researchgate.netnih.govnih.gov

For the COX-2 enzyme, specific amino acid residues are crucial for the binding of inhibitors. Studies on compounds with a similar function have highlighted the importance of residues such as Arg120, Tyr355, and Arg513. nih.gov The interaction with Arg513, in particular, is often cited as a key determinant for the selective inhibition of COX-2 over COX-1. mdpi.com

In the case of 15-LOX, the active site is characterized by a highly lipophilic cavity. acs.org This hydrophobic environment is formed by the side chains of several nonpolar amino acids, which are essential for accommodating lipid substrates and inhibitors. Key residues identified in the 15-LOX active site include those that contribute to this hydrophobic pocket, such as leucine (B10760876) and valine. acs.org

The stability of the inhibitor-enzyme complex is maintained by a combination of intermolecular forces. For dual COX-2/15-LOX inhibitors, both hydrophobic interactions and hydrogen bonds play a critical role.

Within the COX-2 active site, the aromatic rings and alkyl groups of inhibitors typically form hydrophobic and van der Waals interactions with nonpolar amino acid residues. mdpi.com Furthermore, hydrogen bonds are often formed between the inhibitor and polar residues. For example, the sulfonamide group present in many selective COX-2 inhibitors is known to form a crucial hydrogen bond with Arg513. mdpi.com

In the 15-LOX active site, the binding is predominantly governed by hydrophobic interactions between the inhibitor and the lipophilic cavity. acs.org The ability of a compound to fit snugly within this pocket and establish extensive hydrophobic contacts is a key factor in its inhibitory potency.

While specific kinetic studies on this compound are not extensively detailed in the available literature, inhibitors of lipoxygenases often act through a competitive mechanism. medchemexpress.com Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the natural substrate, arachidonic acid, from binding and undergoing its catalytic conversion. This mode of action is consistent with a molecule designed to fit within the enzyme's substrate-binding pocket.

Downstream Cellular and Molecular Effects

By inhibiting COX-2 and 15-LOX, this compound can modulate the production of various signaling molecules involved in the inflammatory response. This leads to a cascade of downstream effects that ultimately contribute to its anti-inflammatory profile.

The inhibition of COX-2 directly curtails the synthesis of prostaglandins (B1171923), such as Prostaglandin (B15479496) E2 (PGE2), which are potent mediators of inflammation, pain, and fever. nih.gov Studies on other dual COX-2/15-LOX inhibitors have demonstrated a significant reduction in the production of several key pro-inflammatory cytokines and enzymes upon treatment.

For instance, compounds with a similar dual-inhibitory mechanism have been shown to effectively lower the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Furthermore, the expression of inducible Nitric Oxide Synthase (iNOS), which produces the pro-inflammatory molecule nitric oxide, and the levels of Interleukin-1 beta (IL-1β) have also been shown to be downregulated by related dual inhibitors in cellular models of inflammation. unibo.itbrieflands.com A closely related compound, COX-2/15-LOX-IN-3, has been specifically shown to inhibit the production of IL-6 and nitric oxide in cells stimulated with lipopolysaccharide (LPS). medchemexpress.com

Summary of Pro-inflammatory Mediator Modulation by Related Dual Inhibitors

| Mediator | Effect |

|---|---|

| Prostaglandin E2 (PGE2) | Decreased |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased |

In addition to suppressing pro-inflammatory pathways, the mechanism of dual COX/LOX inhibitors can also involve the enhancement of anti-inflammatory signals. Research on certain multi-target inhibitors has revealed an upregulation of Interleukin-10 (IL-10) expression. unibo.it IL-10 is a crucial anti-inflammatory cytokine that plays a key role in resolving inflammation and limiting host damage. By promoting the production of IL-10, these compounds can help to re-establish immune homeostasis. mdpi.com This suggests that the therapeutic benefits of compounds like this compound may stem from a dual approach of dampening pro-inflammatory responses while simultaneously boosting the body's own anti-inflammatory mechanisms.

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest

A key mechanism underlying the anticancer activity of dual COX-2/15-LOX inhibitors is their ability to suppress cancer cell proliferation by inducing cell cycle arrest. wustl.edu Research on 1,2,3-triazole-based dual inhibitors, a class to which this compound belongs, has shown that these compounds can halt the progression of the cell cycle, thereby preventing tumor cells from dividing and multiplying. aub.edu.lb

Specifically, studies on representative compounds from this class, such as compounds 5a and its sulfonamide analog 5d, have provided mechanistic insights into this process. wustl.edu When tested against cancer cell lines, these compounds were found to induce cell cycle arrest at the G2/M phase. aub.edu.lbwustl.edu This blockade prevents the cells from entering mitosis, effectively inhibiting proliferation. The arrest at this specific checkpoint suggests an interference with the cellular machinery responsible for the transition from the G2 growth phase to the M (mitosis) phase. A selective 15-LOX inhibitor, PD-146176, has also been shown to induce cell cycle arrest, but in the G1 phase. nih.gov

Table 1: Effect of Representative Dual COX-2/15-LOX Inhibitors on Cell Cycle Progression

This table is representative of the activity of the 1,2,3-triazole class of dual inhibitors.

| Compound | Cell Line | Effect | Phase of Arrest |

| Compound 5a | Cancer Cell Line | Induction of Cell Cycle Arrest | G2/M |

| Compound 5d | Cancer Cell Line | Induction of Cell Cycle Arrest | G2/M |

Activation of Apoptotic Pathways

In addition to halting cell proliferation, this compound and related compounds actively promote cancer cell death through the induction of apoptosis, or programmed cell death. nih.gov This is a critical mechanism for eliminating malignant cells. The activation of apoptosis by this class of inhibitors is achieved by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway. nih.gov

Research findings indicate that these dual inhibitors trigger apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Specifically, treatment with these compounds leads to an increased expression of the pro-apoptotic protein Bax and a concurrent suppression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a crucial event that leads to mitochondrial dysfunction and the release of cytochrome c, initiating the caspase cascade.

Further evidence confirms the activation of this cascade, as the compounds have been shown to significantly increase the expression levels of caspase-9, an initiator caspase in the intrinsic pathway. nih.gov One potent compound in this class demonstrated a 7.36-fold increase in caspase-9 expression and a 4.99-fold increase in Bax expression, while simultaneously reducing Bcl-2 expression (0.54-fold change). nih.gov The activation of caspase-9 subsequently leads to the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, culminating in apoptosis. nih.gov

Table 2: Modulation of Apoptotic Markers by a Representative Dual COX-2/15-LOX Inhibitor

This table presents data for a potent 1,2,3-triazole-based dual inhibitor, illustrating the common mechanism for this class of compounds.

| Apoptotic Marker | Function | Effect of Compound | Fold Change |

| Bcl-2 | Anti-apoptotic protein | Downregulation | 0.54 |

| Bax | Pro-apoptotic protein | Upregulation | 4.99 |

| Caspase-9 | Initiator caspase | Upregulation | 7.36 |

Preclinical Research Applications and Biological Evaluations

In Vitro Enzymatic Inhibition Assays

In vitro studies have been crucial in characterizing the inhibitory profile of Cox-2/15-lox-IN-1 against several enzymes implicated in the arachidonic acid cascade.

Determination of Inhibitory Concentrations (IC50 values) for COX-1, COX-2, 15-LOX, and mPGES-1

This compound, also identified as Compound 2c, has demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). medchemexpress.eumedchemexpress.com The half-maximal inhibitory concentrations (IC50) determined for this compound are 0.057 µM for COX-2, 2.39 µM for 15-LOX, and 2.8 µM for mPGES-1. medchemexpress.eumedchemexpress.com These findings indicate a multi-target inhibitory capability. medchemexpress.eu Research on related compounds has highlighted the strategy of dual inhibition of COX-2 and 15-LOX as a promising approach for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Interactive Table:

| Enzyme | IC50 (µM) |

|---|---|

| COX-2 | 0.057 |

| 15-LOX | 2.39 |

Evaluation of Selectivity Indices against Related Enzymes (e.g., 5-LOX, 12-LOX)

While specific selectivity indices for this compound against 5-LOX and 12-LOX are not detailed in the provided search results, the broader context of developing dual COX/LOX inhibitors emphasizes the importance of selectivity. The development of inhibitors that can selectively target specific lipoxygenase (LOX) isoforms over others is an active area of research. For instance, some compounds have been identified that show selectivity for 15-LOX-2 over 5-LOX, 12-LOX, and 15-LOX-1. plos.org The rationale for dual inhibition of COX-2 and 15-LOX is to simultaneously block two key pathways in the arachidonic acid cascade, which may offer a more comprehensive anti-inflammatory effect. nih.gov

Cell-Based Biological Assays

The biological effects of inhibiting COX and LOX pathways have been investigated in various cell-based models, providing insights into their roles in cell viability, proliferation, and apoptosis.

Assessment of Cell Viability and Antiproliferative Effects

Inhibition of the COX-2 and LOX pathways has been linked to antiproliferative effects in cancer cell lines. nih.gov For example, selective inhibition of 15-LOX has been shown to have a strong antiproliferative effect, which is associated with cell cycle arrest. mdpi.com The overexpression of COX-2 in many types of tumors has made it a target for cancer therapy, with inhibitors showing the ability to reduce cell proliferation. nih.govspandidos-publications.com Specifically, the inhibition of 15-LOX has demonstrated antiproliferative activity in prostate cancer cells. tandfonline.com

Analysis of Cell Cycle Progression

The inhibition of enzymes in the arachidonic acid pathway can influence cell cycle progression. For instance, inhibition of 15-LOX has been observed to cause cell cycle arrest in the G1 phase. mdpi.com Other studies have also reported that inhibitors of this pathway can induce cell cycle arrest at the G1 phase in cancer cells. researchgate.net

Measurement of Caspase Activity

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The inhibition of COX and LOX pathways can lead to an increase in caspase activity, which are key proteases in the apoptotic cascade. For example, a significant increase in caspase 3/7 activity has been observed following the inhibition of 15-LOX. mdpi.comljmu.ac.uk This suggests that the antiproliferative effects of these inhibitors may be mediated, at least in part, through the induction of apoptosis.

Evaluation of Cellular Migration and Invasion

The enzymes COX-2 and 15-LOX are known to play significant, and sometimes opposing, roles in the regulation of cellular migration and invasion, which are fundamental processes in cancer metastasis. nih.govresearchgate.net COX-2 is frequently overexpressed in malignant tumors and its products, primarily prostaglandins (B1171923), are known to promote cell invasion and metastasis. nih.govaacrjournals.org This is achieved, in part, by increasing the expression of matrix metalloproteinases (MMPs), which degrade the extracellular matrix, a critical step for tumor cell dissemination. nih.gov

Conversely, the role of 15-LOX-1 (the human ortholog of rodent 12/15-LOX) is more complex and appears to be tissue-dependent. researchgate.netaacrjournals.org In some cancers, such as colorectal cancer, re-expression of 15-LOX-1 has been shown to suppress the invasive properties of cancer cells. researchgate.net Therefore, a dual inhibitor like this compound is hypothesized to potently suppress cancer cell migration and invasion by simultaneously blocking the pro-invasive COX-2 pathway and modulating the effects of the 15-LOX pathway. hud.ac.ukresearchgate.net

In vitro assays like the scratch/wound healing assay and the Transwell invasion assay are standard methods to evaluate these effects. mdpi.com Studies on selective inhibitors of these pathways have demonstrated their impact on cell motility. For example, selective 15-LOX inhibitors have been shown to have antiproliferative effects and can arrest the cell cycle, which indirectly affects migration. mdpi.com The dual inhibition strategy aims to provide a more comprehensive blockade of eicosanoid-driven cell motility than a selective inhibitor of either pathway alone. nih.govnih.gov

Table 1: Role of COX-2 and 15-LOX in Cellular Invasion

| Enzyme Target | General Role in Cancer Cell Invasion | Mechanism |

|---|---|---|

| COX-2 | Pro-invasive / Pro-metastatic | Upregulates matrix metalloproteinases (MMPs); stimulates cell proliferation and migration. nih.gov |

| 15-LOX-1 | Suppressive (in some cancers) | Can suppress metastatic phenotypes and angiogenesis. researchgate.net |

In Vivo Preclinical Models for Mechanistic Insight

In vivo animal models are indispensable for understanding the physiological effects of a drug candidate in a complex biological system. For a dual COX-2/15-LOX inhibitor, these models are crucial for validating the anti-inflammatory and disease-modifying potential suggested by in vitro data. acs.org

The carrageenan-induced paw edema model in rats is a classic and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds. acs.orgmedchemexpress.commdpi.com Injection of carrageenan, a seaweed polysaccharide, into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified over several hours. This model allows for the assessment of a compound's ability to inhibit the production of inflammatory mediators.

While specific data for this compound in this model is not publicly available, studies on closely related dual inhibitors, such as Cox-2/15-lox-IN-6 , provide significant insight. In the carrageenan-induced rat edema model, Cox-2/15-lox-IN-6 demonstrated a potent anti-inflammatory effect. medchemexpress.com It significantly inhibited paw edema and was shown to reduce the serum levels of key inflammatory mediators, including prostaglandins (via COX-2 inhibition) and cytokines like TNF-α and IL-6. medchemexpress.com This provides strong evidence that dual inhibition of COX-2 and 15-LOX is an effective strategy for controlling acute inflammation.

Table 2: Effects of a Representative Dual COX-2/15-LOX Inhibitor (Cox-2/15-lox-IN-6) in a Carrageenan-Induced Edema Model

| Parameter Measured | Effect Observed | Implication |

|---|---|---|

| Paw Edema | Significant reduction in swelling | Potent in vivo anti-inflammatory activity. medchemexpress.com |

| Serum PGE₂ Level | Decreased | Successful inhibition of the COX-2 pathway. medchemexpress.com |

| Serum TNF-α Level | Decreased | Broad anti-inflammatory effects beyond eicosanoid synthesis. medchemexpress.com |

| Serum IL-6 Level | Decreased | Modulation of pro-inflammatory cytokine signaling. medchemexpress.com |

| Serum iNOS Expression | Inhibited | Attenuation of inflammatory pathways. medchemexpress.com |

The 12/15-lipoxygenase enzyme (the murine ortholog of human 15-LOX-1) has been identified as a critical mediator of neuronal cell death following ischemic brain injury, such as in stroke. acs.orggoogle.com After a stroke, the expression and activity of 12/15-LOX increase, contributing to oxidative stress and neuronal damage. acs.org This makes the enzyme a compelling therapeutic target for neuroprotection.

Preclinical studies using mouse models of stroke have demonstrated that selective inhibitors of 12/15-LOX can confer significant neuroprotection. acs.org These inhibitors have been shown to reduce the infarct size (the area of dead tissue) and protect neuronal cells from death. acs.orggoogle.com Furthermore, COX-2 is also upregulated during neuroinflammation following a stroke, contributing to secondary injury. brieflands.com

Therefore, a dual inhibitor like this compound holds significant promise for stroke therapy by targeting two distinct but convergent pathways of neuronal damage. researchgate.netlarvol.com The inhibition of 12/15-LOX would directly protect neurons from oxidative damage, while the inhibition of COX-2 would quell the detrimental neuroinflammatory response. This dual-action approach could offer a wider therapeutic window and more effective neuroprotection than targeting either enzyme alone. nih.govacs.org

Table 3: Findings from Preclinical Stroke Models Relevant to 12/15-LOX Inhibition

| Model / Assay | Key Finding | Relevance to Dual Inhibition |

|---|---|---|

| Mouse Model of Stroke | Selective 12/15-LOX inhibitors reduce infarct size. acs.org | Demonstrates the neuroprotective potential of targeting the 15-LOX pathway. |

| Mouse Neuronal Cells (HT22) | 12/15-LOX inhibitors protect cells from oxidative stress-induced death. acs.org | Confirms the direct neuroprotective mechanism at a cellular level. |

| Neuroinflammation Models | COX-2 inhibitors reduce inflammatory mediators (e.g., IL-1β, TNF-α) in the brain. brieflands.com | Shows the benefit of inhibiting the COX-2 pathway to reduce secondary injury after stroke. |

Computational Chemistry and Bioinformatics in Dual Inhibitor Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govmdpi.com This method calculates the binding energy and analyzes the conformation of the ligand within the active site of enzymes like COX-2 and 15-LOX. mdpi.com For these studies, researchers typically retrieve the three-dimensional crystal structures of the enzymes from the Protein Data Bank (PDB), using specific identifiers such as 4M11 for COX-2 and 4NRE for 15-LOX. nih.gov The docking process involves preparing the protein by removing water molecules and adding charges, while the ligand's structure is optimized for flexibility. nih.gov Algorithms like AutoDock Vina are then used to generate and score numerous binding poses, with the most stable complex indicated by the most negative binding affinity (kcal/mol). researchgate.netnih.gov

A critical output of molecular docking is the detailed profile of interactions between the ligand and the amino acid residues in the enzyme's active site. These interactions are key to the stability of the ligand-protein complex.

Interactions with COX-2: Selective COX-2 inhibitors typically form hydrogen bonds with key residues such as Ser530 and Arg120. The selectivity of these inhibitors is often attributed to their ability to fit into a specific side pocket in the COX-2 active site, which is absent in the COX-1 isoform due to the substitution of a valine residue in COX-2 for a bulkier isoleucine in COX-1. nih.gov Other crucial interactions can include polar contacts with residues like Arg499 and Ser339. mdpi.com

Interactions with 15-LOX: In the 15-LOX active site, inhibitors often interact with the catalytic iron ion and surrounding residues. nih.gov Docking studies of various inhibitors have shown key interactions, such as hydrogen bonding and π-alkyl interactions, with residues including Arg403, Gly407, Leu408, and Leu597. mdpi.comresearchgate.net

| Compound Class | Target Enzyme | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinones | COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking | nih.gov |

| Pyrrolo[3,4-d]pyridazinones | 15-LOX | His518, His523, His709 | Coordination with Fe ion | nih.gov |

| Erinaceolic acid | COX-2 | Arg120, Tyr355 | Hydrogen Bond | mdpi.com |

| Speranskoside | 15-LOX | Arg403, Gly407, Leu408 | Hydrogen Bond, Hydrophobic | mdpi.com |

| Pyrazolyl thiazolones | COX-2 | Arg513, Tyr385, Ser530 | Hydrogen Bond | nih.gov |

Computational analysis is vital for understanding why a compound inhibits COX-2 and 15-LOX without significantly affecting the constitutively expressed COX-1 enzyme, thereby reducing the risk of gastrointestinal side effects. nih.gov For COX-2, selectivity is largely governed by the inhibitor's ability to access the aforementioned side pocket. Structural moieties like a methanesulfonyl or sulfonamido group on an aryl ring are characteristic features that exploit this difference. nih.gov

For dual-target activity, the structural features must be balanced. Docking studies have revealed that the binding to both 15-LOX and COX enzymes can be sensitive to the bulkiness of substituents on the inhibitor's scaffold. researchgate.netresearchgate.net For instance, research on 1,3,4-thiadiazole-thiazolidinone hybrids showed that smaller substituents are favored for 15-LOX binding, while bulkier groups are better for COX enzyme binding. researchgate.net This knowledge allows for the rational design of compounds with a balanced inhibitory profile.

Advanced Computational Techniques (e.g., Molecular Dynamics)

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. uoa.grmdpi.com MD simulations are crucial for validating docking results and assessing the stability of the ligand-protein interactions. mdpi.comdergipark.org.tr By simulating the movements of atoms over nanoseconds, MD can reveal the flexibility of the complex, conformational changes, and the persistence of key interactions like hydrogen bonds. uoa.gr

Key metrics analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium and remains stable. uoa.grresearchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. researchgate.net

MD simulations have been successfully applied to study dual COX/LOX inhibitors, confirming that top-scoring compounds from docking studies can maintain stable interactions within the binding site of both COX-2 and 15-LOX. mdpi.comresearchgate.netresearchgate.net

In Silico Prediction of Compound Properties Relevant to Biological Activity

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.comnih.gov In silico tools such as SwissADME, QikProp, and ProTox-II can predict these properties, helping to identify candidates with a higher probability of success in later clinical stages. mdpi.comnih.gov These programs calculate various "drug-likeness" parameters and potential toxicity.

Key predicted properties include:

Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug in humans.

Oral Bioavailability: Predicts how much of the drug is likely to be absorbed and reach systemic circulation.

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross into the central nervous system.

Toxicity Prediction: Estimates parameters like the median lethal dose (LD50) and potential for carcinogenicity or immunotoxicity. nih.gov

| Compound/Class | Property | Predicted Value/Outcome | Tool/Method | Source |

|---|---|---|---|---|

| Canniprene | Drug-likeness | Conforms to Lipinski's & Veber's rules | SwissADME, QikProp | mdpi.com |

| Oroxylin A | Drug-likeness | Conforms to Lipinski's & Veber's rules | SwissADME, QikProp | mdpi.com |

| Pyrazolyl thiazolones | Drug-likeness | Appropriate as drug-like candidates | Molinspiration, Pre-ADMET | nih.gov |

| Dodecyl trifluoroacetate | Predicted LD50 | 5000 mg/kg | ProTox-II | nih.gov |

| Dodecyl trifluoroacetate | Carcinogenicity | Predicted Active | ProTox-II | nih.gov |

By integrating these computational predictions, researchers can prioritize compounds that not only show high potency and selectivity for COX-2 and 15-LOX but also possess favorable pharmacokinetic profiles, paving the way for the development of next-generation anti-inflammatory drugs. rsc.org

Future Research Directions and Mechanistic Therapeutic Implications

Development of Next-Generation Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) that simultaneously modulate COX-2 and 15-LOX activity is a promising strategy for treating complex diseases like cancer and inflammatory disorders. researchgate.netnih.gov The rationale behind this approach is that inhibiting a single pathway can lead to the redirection of arachidonic acid (AA) metabolism towards other pro-inflammatory pathways. nih.gov For instance, selective COX-2 inhibition might increase the availability of AA for the LOX pathway, leading to the production of pro-inflammatory leukotrienes. nih.gov

Researchers are designing and synthesizing novel MTDLs, such as quinazolinone tethered phenyl urea (B33335) derivatives, that can triple target mutant EGFR, COX-2, and 15-LOX. nih.govtandfonline.com These efforts aim to create compounds with enhanced efficacy and reduced side effects compared to single-target agents. The design of these MTDLs often involves integrating pharmacophores from known inhibitors of each target into a single molecule. nih.gov In silico modeling and docking studies are crucial tools in this process, helping to predict the binding affinity and interaction of these new ligands with their respective targets at a molecular level. tandfonline.com

Exploration of Unconventional Mechanisms of Action (e.g., PPARγ Modulation, Ferroptosis Pathways)

Beyond direct enzyme inhibition, the therapeutic effects of compounds targeting the COX-2 and 15-LOX pathways may involve unconventional mechanisms of action, including the modulation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the induction of ferroptosis.

PPARγ Modulation: There is a complex and often reciprocal relationship between the COX-2/15-LOX pathways and PPARγ, a nuclear receptor with significant anti-inflammatory and metabolic regulatory roles. researchgate.net Metabolites of 15-LOX, such as 15-HETE, can act as ligands for PPARγ. nih.govfrontiersin.org Activation of PPARγ can, in turn, influence the expression of both COX-2 and 15-LOX. nih.govfrontiersin.org For example, some non-steroidal anti-inflammatory drugs (NSAIDs) can induce apoptosis in cancer cells by upregulating 15-LOX-1, an effect that may be mediated through PPARγ. aacrjournals.org Future research will likely focus on designing MTDLs that not only inhibit COX-2 and 15-LOX but also optimally modulate PPARγ activity to achieve synergistic therapeutic effects. researchgate.net

Ferroptosis Pathways: Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov The 15-LOX enzyme plays a critical role in promoting ferroptosis by oxidizing phospholipids, particularly phosphatidylethanolamines (PE). nih.govresearchgate.net This process generates lipid hydroperoxides that, if not adequately reduced by enzymes like glutathione (B108866) peroxidase 4 (GPX4), can lead to cell death. nih.govresearchgate.net The interplay between COX-2 and 15-LOX in generating reactive oxygen species can further contribute to the lipid peroxidation that drives ferroptosis. nih.gov Understanding how dual inhibitors like Cox-2/15-lox-IN-1 influence these pathways could open new avenues for cancer therapy, where inducing ferroptosis in tumor cells is a desirable outcome. mdpi.com

Elucidating the Role in Specialized Pro-Resolving Lipid Mediator (SPM) Biosynthesis

The resolution of inflammation is an active process mediated by a class of lipid molecules known as specialized pro-resolving mediators (SPMs), which include lipoxins, resolvins, protectins, and maresins. unich.it Both COX-2 and 15-LOX are key enzymes in the biosynthesis of these pro-resolving molecules. unich.itbiorxiv.org For example, aspirin-acetylated COX-2 can initiate the production of epimeric lipoxins, while 15-LOX is crucial for the synthesis of various SPMs from omega-3 fatty acids like DHA and EPA. unich.itfrontiersin.org

Inhibiting these enzymes could paradoxically impair the resolution of inflammation by blocking SPM production. nih.gov However, some research suggests that certain inhibitors might selectively block pro-inflammatory pathways while preserving or even enhancing SPM synthesis. For example, some inhibitors of 5-LOX-activating protein (FLAP) have been shown to increase SPM levels. nih.gov A critical area for future research is to understand how dual inhibitors like this compound affect the delicate balance between the production of pro-inflammatory eicosanoids and pro-resolving SPMs. This knowledge will be vital for developing therapies that not only suppress inflammation but also actively promote its resolution. frontiersin.org

Expanding Mechanistic Understanding in Diverse Pathophysiological Contexts

The dual inhibition of COX-2 and 15-LOX holds promise for a wide range of diseases characterized by inflammation and altered lipid signaling.

Neuroinflammation: In the central nervous system, COX-2 and 15-LOX contribute to neuroinflammatory processes implicated in neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net COX-2 expression is upregulated during neuroinflammation, and its products can contribute to neuronal damage. researchgate.net Similarly, 15-LOX is involved in oxidative stress and the generation of lipid mediators that can exacerbate neuroinflammatory injury. nih.gov Research suggests that ferroptosis, driven in part by 15-LOX activity, may also play a role in neuronal cell death. nih.gov Therefore, dual inhibitors could offer a neuroprotective strategy by mitigating these pathological processes.

Arthritis: In rheumatoid arthritis (RA) and osteoarthritis (OA), both COX-2 and 15-LOX are implicated in the chronic inflammation and joint destruction. frontiersin.orgnih.gov COX-2-derived prostaglandins (B1171923) are well-known mediators of pain and inflammation in arthritis. frontiersin.org The 15-LOX pathway also contributes to the inflammatory environment, with its product 15S-HETE being shown to enhance the production of matrix-degrading enzymes in synovial fibroblasts. frontiersin.org Furthermore, imbalances in SPM levels have been observed in arthritic joints, suggesting a failure in the resolution of inflammation. nih.gov Dual inhibitors could potentially restore this balance and provide a more effective treatment for arthritis.

Cancer Progression: The roles of COX-2 and 15-LOX in cancer are complex and can be context-dependent. aacrjournals.orgelsevier.es COX-2 is generally considered pro-tumorigenic, promoting cell proliferation, angiogenesis, and resistance to apoptosis. tandfonline.com The role of 15-LOX is more ambiguous, with some studies suggesting a tumor-suppressive role for 15-LOX-1 and a pro-tumorigenic role for 15-LOX-2. elsevier.es The development of MTDLs targeting COX-2 and specific 15-LOX isoforms is an active area of research for cancer therapy. tandfonline.commdpi.com These agents could offer a multi-pronged attack on cancer cells by inhibiting inflammation, inducing apoptosis (potentially via ferroptosis), and overcoming resistance to conventional therapies. tandfonline.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.